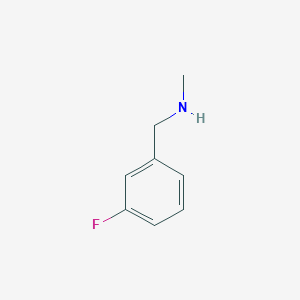

1-(3-fluorophenyl)-N-methylmethanamine

概要

説明

The compound "1-(3-fluorophenyl)-N-methylmethanamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, such as fluorinated aromatic rings and N-methylmethanamine moieties. These compounds are of interest due to their interactions with biological targets like dopamine transporters and serotonin receptors, which are relevant for conditions like cocaine abuse and depression .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues includes acylation and hydride reduction or direct alkylation . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route . These methods demonstrate the versatility of synthetic approaches to incorporate fluorine and other substituents into aromatic compounds.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques provide detailed information about the molecular framework and substituent patterns, which are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions described in the papers include condensation reactions to synthesize substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds , and 1,3-dipolar cycloaddition reactions to create N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine . These reactions are tailored to introduce specific functional groups that affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as binding affinities and selectivity profiles,

科学的研究の応用

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active, human neurokinin-1 (h-NK(1)) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis in Chemical Reactions

The reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent oxidation of the resulting alcohols leads to the efficient synthesis of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi et al., 2013).

Potassium-Competitive Acid Blocker

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) is a novel and potent potassium-competitive acid blocker, effective in inhibiting H(+),K(+)-ATPase activity and in vivo gastric acid secretion. Its efficacy surpasses that of proton pump inhibitors (PPIs), making it a promising candidate for treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

Analytical Chemistry Applications

In the analysis of flunarizine and its degradation products, 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, among others, could be separated using micellar or microemulsion mobile phases in liquid chromatography (El-Sherbiny et al., 2005).

Antisecretory Effect in Acid-Related Diseases

TAK-438 demonstrates a more potent and longer-lasting antisecretory effect than lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. It shows high accumulation and slow clearance from gastric tissue, offering a new mechanism of action for treating acid-related diseases (Hori et al., 2011).

Monoamine Oxidase Inhibitory Properties

3-Aryl-1-phenyl-1H-pyrazole derivatives, including N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, demonstrate good inhibitory activities against mice acetylcholinesterase (AChE) and selective monoamine oxidase (MAO-B) (Kumar et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCKKSSCIFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238114 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-methylmethanamine | |

CAS RN |

90389-84-7 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

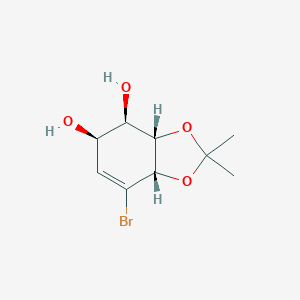

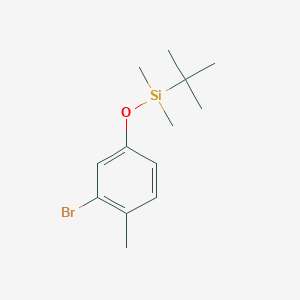

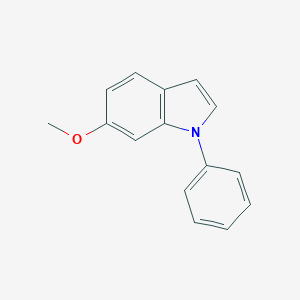

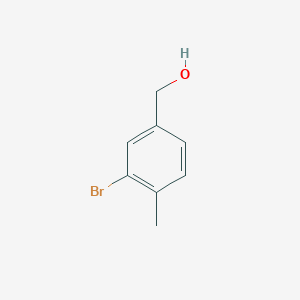

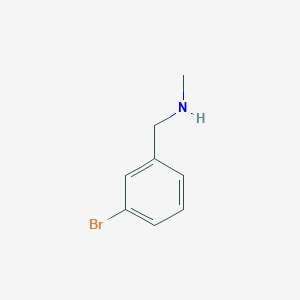

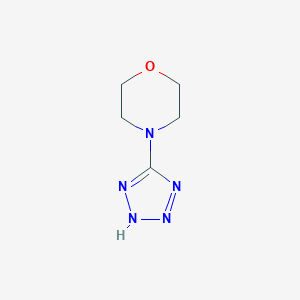

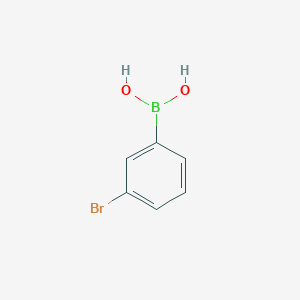

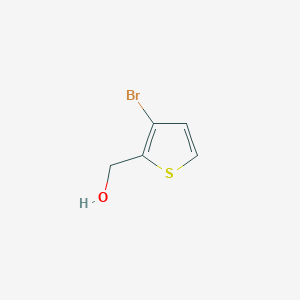

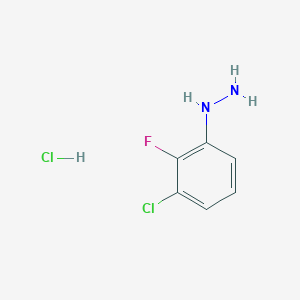

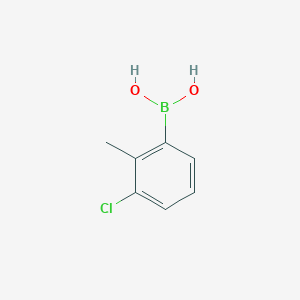

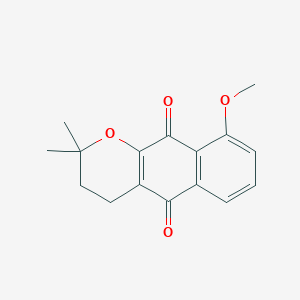

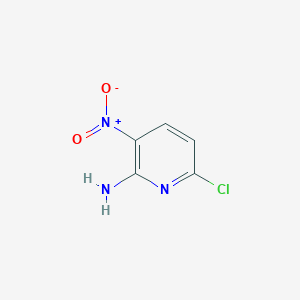

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing an iridium(III) complex containing 3-Fluoro-N-methylbenzylamine?

A1: The synthesis of [(η5-pentamethylcyclopentadienyl)(3-fluoro-N-methylbenzylamine-к1,N)dichlorido]iridium(III) demonstrates the ability of 3-Fluoro-N-methylbenzylamine to act as a ligand in organometallic complexes. [] This is important because such complexes often exhibit unique catalytic properties. Further research could explore the potential applications of this specific complex in various chemical reactions.

Q2: How does the structure of 3-Fluoro-N-methylbenzylamine contribute to the properties of its tin-based hybrid semiconductors?

A2: In the tin-based hybrid semiconductors, the 3-Fluoro-N-methylbenzylamine contributes to the observed phase transition behavior. [] The fluorine-substituted organic amine structure within the material undergoes order-disorder transitions at specific temperatures, leading to dielectric anomalies and influencing the semiconducting properties. This highlights the potential of using 3-Fluoro-N-methylbenzylamine in designing new switchable materials with tunable electronic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)